molecular formula C28H27Cl2N3O7S B1679262 雷可伐坦 CAS No. 150375-75-0

雷可伐坦

货号 B1679262
CAS 编号: 150375-75-0
分子量: 620.5 g/mol
InChI 键: CEBYCSRFKCEUSW-NAYZPBBASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Relcovaptan is C28H27Cl2N3O7S . The molecular weight is 620.5 g/mol . The IUPAC name is (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide .

科学研究应用

Vasopressin and Its Analogues

Specific Scientific Field

This research falls under the field of Molecular Biochemistry .

Summary of the Application

Relcovaptan is an analogue of the human neurohormone vasopressin (AVP), which is synthesized in overlapping regions in the hypothalamus . AVP is known for its vasoconstricting abilities and is responsible for the regulation of plasma osmolality by maintaining fluid homeostasis .

Methods of Application

Many attempts have been made to modify this hormone and find AVP analogues with different pharmacological profiles that could overcome its limitations . Non-peptide AVP analogues with low molecular weight presented good affinity to AVP receptors .

Results or Outcomes

Synthetic peptide analogues compensate for the shortcomings of AVP. Desmopressin is more resistant to proteolysis and presents mainly antidiuretic effects, while terlipressin is a long-acting AVP analogue and a drug recommended in the treatment of varicose bleeding in patients with liver cirrhosis .

Renal Heat Stress Injury

Specific Scientific Field

This research is in the field of Cardio-Renal Physiopathology .

Summary of the Application

Relcovaptan has been studied for its role in preventing renal damage caused by mild heat stress and limited rehydration with a fructose-containing beverage .

Methods of Application

Osmotic minipumps were used to deliver relcovaptan (0.64 mg/day) in male Wistar rats for two weeks . To induce dehydration, rats were exposed to mild heat stress (37 °C for 1 h, Monday to Friday). All groups received a 10% fructose solution as a rehydration fluid for 2 h after mild heat stress .

Results or Outcomes

The independent blockade of either the V1a or the V2 receptor prevented renal damage, reduced oxidative stress, and decreased plasma cortisol and systemic inflammation . However, the beneficial effects were regulated by different mechanisms .

Prostate Cancer

Specific Scientific Field

This research is in the field of Oncology .

Summary of the Application

Relcovaptan has been suggested for clinical trials, particularly in patients with bone-metastatic disease for which therapeutic options are limited .

Methods of Application

The specific methods of application for this use of Relcovaptan are not detailed in the source .

Results or Outcomes

The results suggest that these could be revealing other untapped antitumor properties of the vasopressin system-related drugs against prostate cancer cells .

属性

IUPAC Name

(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBYCSRFKCEUSW-NAYZPBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27Cl2N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relcovaptan

CAS RN

150375-75-0
Record name SR 49059
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150375-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Relcovaptan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Relcovaptan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13929
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RELCOVAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Relcovaptan
Reactant of Route 2
Reactant of Route 2
Relcovaptan
Reactant of Route 3
Relcovaptan
Reactant of Route 4
Reactant of Route 4
Relcovaptan
Reactant of Route 5
Relcovaptan
Reactant of Route 6
Relcovaptan

Citations

For This Compound
318
Citations
M Steinwall, T Bossmar, R Brouard… - Gynecological …, 2005 - Taylor & Francis
… No significant effect of relcovaptan on blood pressure … in relcovaptan-treated patients than in the placebo subjects. This tendency would suggest a mild vasodilatory effect of relcovaptan …
Number of citations: 41 www.tandfonline.com
C Cenksoy, PO Cenksoy, O Erdem, B Sancak… - European Journal of …, 2014 - Elsevier
… relcovaptan was as effective as high dose relcovaptan. Furthermore, based on a human study related to relcovaptan mentioned above, we preferred to evaluate the effect of relcovaptan …
Number of citations: 24 www.sciencedirect.com
B Rangarajan, V Binoy, SS Hingmire… - South Asian journal of …, 2014 - thieme-connect.com
Hyponatremia is a common and often under-recogonised clinical problem in oncologic practice. The recogonition of the cause of hyponatremia and initiation of appropriate and timely …
Number of citations: 15 www.thieme-connect.com
N Zhao, S Peacock, CH Lo, L Heidman, F Magani… - Cancer Research, 2018 - AACR
… relcovaptan … that relcovaptan halted tumor growth and stabilized circulating levels of a clinical tumor progression marker, prostate specific antigen (PSA). We evaluated relcovaptan …
Number of citations: 1 aacrjournals.org
SM Scroggins, DA Santillan, JM Peterson… - The FASEB …, 2017 - Wiley Online Library
… Conivaptan (N=5, p<0.05) and nelivaptan (N=5, p<0.05) correct the IL‐4 deficiency in the maternal kidney of PreE dams while relcovaptan (N=5, p=NS) does not. The reduction of IL‐4 …
Number of citations: 1 faseb.onlinelibrary.wiley.com
A Fenner - Nature Reviews Urology, 2019 - nature.com
… Relcovaptan administered … Relcovaptan also reduced growth of established CRPC xenograft tumours in mouse prostates. Finally, a model of bone metastasis showed that relcovaptan …
Number of citations: 6 www.nature.com
G Decaux, A Soupart, G Vassart - The Lancet, 2008 - thelancet.com
… Relcovaptan is a selective V1a-receptor antagonist, which has shown initial positive results … weak antagonist effect in patients and on receptors and was developed before relcovaptan. …
Number of citations: 426 www.thelancet.com
GV Ripoll, M Pifano, J Garona, DF Alonso - Frontiers in oncology, 2020 - frontiersin.org
… by the selective AVPR1a antagonist relcovaptan resulted in … We believe that clinical trials with relcovaptan are warranted, … by selective antagonists such as relcovaptan or tumor cells are …
Number of citations: 6 www.frontiersin.org
R Brouard - Inpharma, 2000 - Springer
… In this study, 73 such women received oral relcovaptan 100 and 300mg and placebo, for 1 … The total duration of relcovaptan administration during each cycle was ≥ 2 days and ≤ 5 …
Number of citations: 0 link.springer.com
FE García-Arroyo, I Muñoz-Jiménez… - International Journal of …, 2019 - mdpi.com
… Neither relcovaptan nor tolvaptan had any effects on the … that was mildly increased by relcovaptan but still within normal … Importantly, both relcovaptan and tolvaptan treatments had …
Number of citations: 9 www.mdpi.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。